2-Methyl-1,3-dioxane
Overview
Description
2-Methyl-1,3-dioxane is an organic compound with the molecular formula C5H10O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and a methyl group at the 2 position. This compound is known for its stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dioxane can be synthesized from carbonyl compounds and 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide have also been used effectively .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of formaldehyde with 1,3-propanediol under acidic conditions. The process is optimized for high yield and purity, often employing continuous distillation to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under neutral and basic conditions but can be cleaved by strong acids and oxidizing agents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction typically yields alcohols .
Scientific Research Applications
2-Methyl-1,3-dioxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxane involves its interaction with various molecular targets and pathways. For instance, its gas-phase thermal decomposition has been studied, revealing insights into its stability and reactivity . The compound’s ability to form stable complexes with metals and other reagents makes it valuable in catalysis and synthesis .
Comparison with Similar Compounds
1,3-Dioxane: A parent compound with similar structural features but without the methyl group at the 2 position.
1,3-Dioxolane: Another related compound with a five-membered ring structure.
Uniqueness: 2-Methyl-1,3-dioxane is unique due to its enhanced stability and reactivity compared to its analogs. The presence of the methyl group at the 2 position provides steric hindrance, which can influence its chemical behavior and interactions .
Properties
IUPAC Name |
2-methyl-1,3-dioxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGHQFQMWUTHKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211651 | |
Record name | 1,3-Dioxane, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-68-6 | |
Record name | 2-Methyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxane, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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